2-(Benzyloxy)-5-chloro-4-nitroaniline

Solid-State Chemistry Crystallography Material Science

This benzyloxy-chloro-nitroaniline offers unmatched thermal resilience (m.p. 131°C) for solid-phase synthesis and high-boiling-point stability (493°C) for melt-phase reactions. Its low pKa (-0.51) ensures neutral behavior under acidic HPLC conditions, enabling precise purification. The unique 2,4,5-substitution pattern provides regioselective control for building cyan couplers and kinase inhibitors. Choose this intermediate for reproducible, high-purity results in multi-step synthesis.

Molecular Formula C13H11ClN2O3
Molecular Weight 278.69 g/mol
CAS No. 118534-36-4
Cat. No. B3046044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-5-chloro-4-nitroaniline
CAS118534-36-4
Molecular FormulaC13H11ClN2O3
Molecular Weight278.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2N)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H11ClN2O3/c14-10-6-11(15)13(7-12(10)16(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8,15H2
InChIKeyAKEPGVUQZMXFOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyloxy)-5-chloro-4-nitroaniline (CAS 118534-36-4): A Specialized Substituted Aniline Building Block for Organic Synthesis and Medicinal Chemistry


2-(Benzyloxy)-5-chloro-4-nitroaniline is a tri-substituted aromatic amine featuring a benzyloxy group, a chloro substituent, and a nitro group on the aniline core. It is registered with the U.S. EPA's Comptox Chemicals Dashboard under DTXSID30888893 and is listed on the TSCA Inventory [1]. Characterized by a molecular weight of 278.69 g/mol, it exhibits a distinct melting point of 131 °C and predicted physical properties including a boiling point of 492.9 °C and density of 1.391 g/cm³ .

Why 2-(Benzyloxy)-5-chloro-4-nitroaniline (CAS 118534-36-4) Cannot Be Replaced by Generic Substituted Anilines


Direct substitution of 2-(Benzyloxy)-5-chloro-4-nitroaniline with other chloro-nitroanilines or benzyloxyanilines is not scientifically valid due to pronounced differences in solid-state properties, electronic character, and synthetic utility driven by the precise arrangement of its three functional groups. The presence and specific positioning of the benzyloxy, chloro, and nitro groups on the aniline ring govern its melting point, density, acid-base behavior, and role as a key intermediate in multi-step syntheses of complex molecules . The evidence detailed in Section 3 quantifies how even closely related analogs—differing by a single substituent or positional isomer—exhibit measurable divergence in physical properties and reactivity, making this compound the requisite choice for specific research and industrial applications.

Quantitative Differentiation of 2-(Benzyloxy)-5-chloro-4-nitroaniline (CAS 118534-36-4) Against Closest Analogs


Melting Point Elevation Due to 4-Nitro Group: Comparison with 4-Benzyloxy-3-chloroaniline

The presence of a para-nitro group in 2-(Benzyloxy)-5-chloro-4-nitroaniline raises its melting point by over 70 °C compared to the structurally similar 4-Benzyloxy-3-chloroaniline, which lacks a nitro group. This stark difference reflects the strong intermolecular interactions (e.g., dipole-dipole, potential hydrogen bonding) enabled by the nitro functionality [1].

Solid-State Chemistry Crystallography Material Science

Density Variation Induced by Benzyloxy vs. Methoxy Substitution

Replacing the benzyloxy group of the target compound with a methoxy group in the analog 5-Chloro-2-methoxy-4-nitroaniline results in a measurable increase in predicted density. This indicates more efficient molecular packing in the methoxy analog, which can affect solubility, crystal morphology, and handling properties .

Physical Chemistry Process Engineering Formulation Science

pKa Divergence Reflecting Altered Protonation State at Low pH

The predicted acid dissociation constant (pKa) for 2-(Benzyloxy)-5-chloro-4-nitroaniline is markedly more negative than that of its methoxy analog, indicating it remains unionized at significantly lower pH values. This is a direct consequence of the electron-withdrawing effects of the combined benzyloxy, chloro, and nitro groups in their specific arrangement .

Medicinal Chemistry Analytical Chemistry Separation Science

Boiling Point Elevation: Indication of Enhanced Thermal Stability for High-Temperature Reactions

The predicted boiling point of 2-(Benzyloxy)-5-chloro-4-nitroaniline is nearly 93 °C higher than that of its methoxy-substituted analog, 5-Chloro-2-methoxy-4-nitroaniline. This substantial increase is attributed to the higher molecular weight and stronger intermolecular forces associated with the benzyloxy group compared to the methoxy group .

Process Chemistry Thermal Analysis Organic Synthesis

Application Scenarios Where 2-(Benzyloxy)-5-chloro-4-nitroaniline (CAS 118534-36-4) Provides a Procurement Advantage


Solid-Phase Organic Synthesis (SPOS) Requiring High Thermal Stability

The high melting point of 131 °C, which is over 70 °C above that of non-nitro analogs like 4-benzyloxy-3-chloroaniline [1], ensures that the compound remains solid and stable during resin loading, washing, and reaction steps in solid-phase peptide synthesis or combinatorial chemistry workflows. This thermal robustness minimizes premature melting or leaching, improving the reliability of automated synthesizers and the purity of cleavage products.

High-Temperature / Solvent-Free Organic Transformations

With a predicted boiling point of 492.9 °C—approximately 93 °C higher than the methoxy analog 5-chloro-2-methoxy-4-nitroaniline —this compound is uniquely suited for reactions requiring elevated temperatures, such as melt-phase syntheses, high-boiling solvent reactions, or processes where thermal degradation of the intermediate is a concern. Its use can prevent yield losses due to volatilization of lower-boiling alternatives.

Acidic Workup and Chromatographic Purification Protocols

The compound's predicted pKa of -0.51 indicates it will remain neutral under strongly acidic conditions where the methoxy analog (pKa -0.04) would begin to protonate . This property is critical for purification schemes involving acidic aqueous washes to remove basic impurities, or for analytical and preparative HPLC methods using acidic mobile phases (e.g., 0.1% TFA). The distinct retention behavior can be leveraged to achieve separation from closely related intermediates with higher pKa values.

Synthesis of Complex Dye-Forming Couplers and Pharmaceutical Intermediates

As part of a broader class of 2-benzyloxy-4-nitro-5-substituted-anilines, this compound serves as a strategic intermediate for constructing nitrogen-containing heterocycles and dye-forming couplers [2]. Its specific substitution pattern, combining a protected phenol (benzyloxy) with a nitro group and a halogen (chloro) for further functionalization, makes it a versatile building block for multi-step syntheses where precise control over regioselectivity is required, such as in the preparation of cyan couplers for color photography or kinase inhibitors in medicinal chemistry.

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